2-((3-(Dimethylamino)propyl)amino)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((3-(Dimethylamino)propyl)amino)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C20H31N3O5S and its molecular weight is 425.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((3-(dimethylamino)propyl)amino)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid is a synthetic molecule with potential therapeutic applications. It is characterized by a complex structure that includes a dimethylamino group and a tetrahydrobenzo[b]thiophene moiety. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structural formula of the compound can be represented as follows:
This indicates the presence of various functional groups that may contribute to its biological activity.
Pharmacological Properties
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds that share structural similarities with the target compound. For instance, derivatives of benzo[b]thiophenes have demonstrated significant antibacterial and antifungal activities. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways essential for microbial survival .
2. Anticancer Potential
Compounds with similar functional groups have been evaluated for their anticancer effects. Research indicates that certain analogs can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, some benzo[b]thiophene derivatives have shown promising results against different cancer cell lines by modulating apoptotic pathways and inhibiting tumor growth in vivo .
3. Neuroprotective Effects
The presence of dimethylamino groups in similar compounds has been linked to neuroprotective effects. These compounds may inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative disorders like Alzheimer's disease. In vitro studies have shown that related compounds exhibit significant AChE inhibition, suggesting potential therapeutic benefits in cognitive disorders .
Mechanistic Studies
Mechanistic studies on structurally related compounds suggest multiple pathways through which biological activity is exerted:
- Enzyme Inhibition : Compounds similar to the target molecule have been identified as inhibitors of key enzymes involved in metabolic processes.
- Cell Signaling Modulation : The interaction with various receptors and signaling pathways has been documented, leading to altered cellular responses.
- Reactive Oxygen Species (ROS) Scavenging : Some derivatives exhibit antioxidant properties by scavenging ROS, which can prevent oxidative stress-related damage in cells .
Case Studies
Properties
IUPAC Name |
2-[3-(dimethylamino)propylamino]-4-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O5S/c1-4-28-20(27)17-13-8-5-6-9-15(13)29-18(17)22-16(24)12-14(19(25)26)21-10-7-11-23(2)3/h14,21H,4-12H2,1-3H3,(H,22,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPASWCYGGXMGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC(C(=O)O)NCCCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.